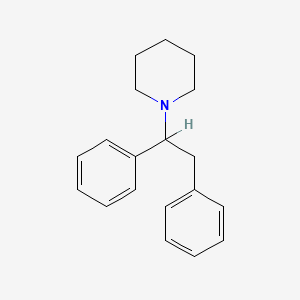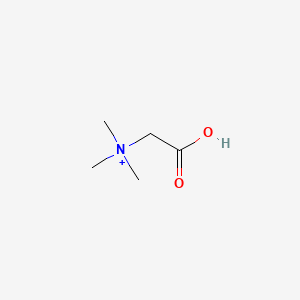
Trimethyl glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a quaternary ammonium ion where the nitrogen atom is substituted with three methyl groups and a carboxymethyl group . This compound is of interest due to its various applications in medicine, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-trimethylglycinium can be synthesized through the oxidation of choline. The process involves two main steps:
Oxidation of Choline to Betaine Aldehyde: This step is catalyzed by choline monooxygenase.
Oxidation of Betaine Aldehyde to N,N,N-trimethylglycinium: This step is catalyzed by betaine aldehyde dehydrogenase, using NAD(P)+ as a coenzyme.
Industrial Production Methods
In industrial settings, N,N,N-trimethylglycinium is often produced from sugar beet molasses, where it is extracted and purified. The large-scale production involves the use of ion-exchange chromatography and crystallization techniques to obtain high-purity N,N,N-trimethylglycinium .
Chemical Reactions Analysis
Types of Reactions
N,N,N-trimethylglycinium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylglycine and sarcosine.
Reduction: It can be reduced to form trimethylamine.
Substitution: It can undergo substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Dimethylglycine, sarcosine.
Reduction Products: Trimethylamine.
Substitution Products: Various alkylated and acylated derivatives.
Scientific Research Applications
N,N,N-trimethylglycinium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for enzymes and proteins.
Mechanism of Action
N,N,N-trimethylglycinium exerts its effects through several mechanisms:
Osmoregulation: It helps maintain cell volume and fluid balance by acting as an osmolyte.
Protein Stabilization: It stabilizes the structure of proteins and enzymes, protecting them from denaturation under stress conditions.
Comparison with Similar Compounds
Similar Compounds
Dimethylglycine: Similar in structure but has two methyl groups instead of three.
Sarcosine: Contains one methyl group attached to the nitrogen atom.
Choline: A precursor in the biosynthesis of N,N,N-trimethylglycinium.
Uniqueness
N,N,N-trimethylglycinium is unique due to its high stability and effectiveness as an osmolyte. Its ability to donate methyl groups makes it a crucial compound in various metabolic pathways, distinguishing it from other similar compounds .
Properties
CAS No. |
6640-00-2 |
|---|---|
Molecular Formula |
C5H12NO2+ |
Molecular Weight |
118.15 g/mol |
IUPAC Name |
carboxymethyl(trimethyl)azanium |
InChI |
InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3/p+1 |
InChI Key |
KWIUHFFTVRNATP-UHFFFAOYSA-O |
SMILES |
C[N+](C)(C)CC(=O)O |
Canonical SMILES |
C[N+](C)(C)CC(=O)O |
melting_point |
293 - 301 °C |
Key on ui other cas no. |
590-47-6 |
physical_description |
Solid |
solubility |
611.0 mg/mL at 19 °C |
Synonyms |
Acidin Pepsin Acidin-Pepsin AcidinPepsin Betaine Betaine Hydrochloride Betaine, Glycine C.B.B. Citrate de Bétaïne Beaufour Citrate de Bétaïne UPSA Cystadane Glycine Betaine Hepastyl Hydrochloride, Betaine Lycine Novobetaine Oxyneurine Scorbo bétaïne Scorbo-bétaïne Scorbobétaïne Stea 16 Stea-16 Stea16 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



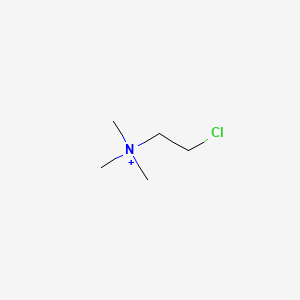

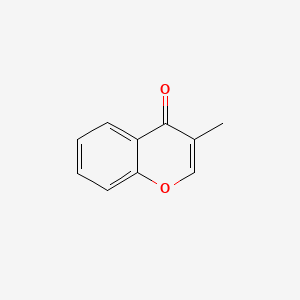


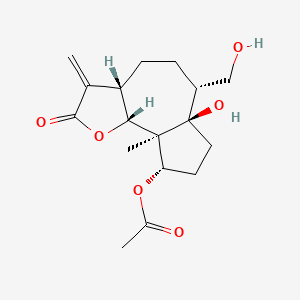
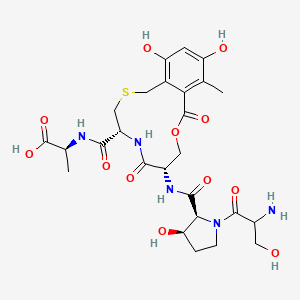
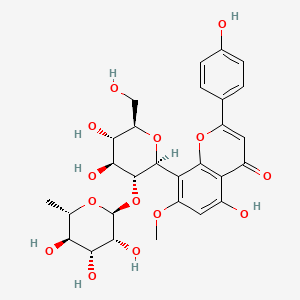

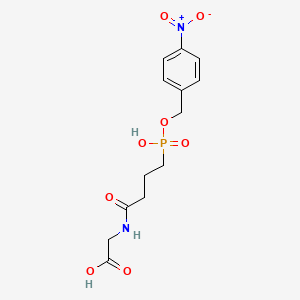
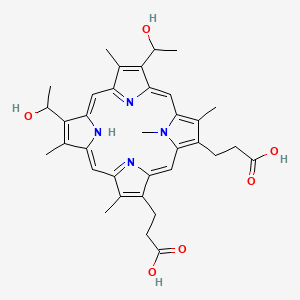
![[2,2-Di(pentadecyl)-1,3-dioxolan-4-yl]methyl dihydrogen phosphate](/img/structure/B1206867.png)
